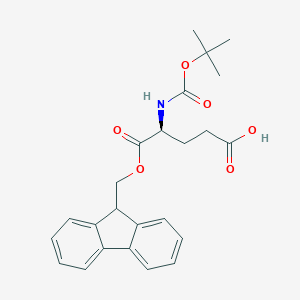

Boc-Glu-Ofm

描述

属性

IUPAC Name |

(4S)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYVYHUPZNONJS-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158415 | |

| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133906-29-3 | |

| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133906293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Glu-OFm

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu-OFm), a critical building block in contemporary peptide synthesis and pharmaceutical research. We delve into its core chemical properties, provide detailed experimental protocols for its application, and illustrate its role in biological pathways, offering a vital resource for professionals in drug discovery and development.

Core Chemical and Physical Properties

This compound is a derivative of L-glutamic acid, strategically modified with two key protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a 9-fluorenylmethyl (Fm) ester on the γ-carboxyl group. This orthogonal protection scheme is fundamental to its utility, allowing for selective deprotection and controlled peptide chain elongation. The Boc group is labile to acid, while the Fm group offers stability and can be cleaved under different conditions, making it an invaluable reagent in complex synthetic routes.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 123417-18-5 | [1][3] |

| Molecular Formula | C₂₄H₂₇NO₆ | [1][3] |

| Molecular Weight | 425.5 g/mol (also cited as 425.47 g/mol ) | [1][3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 92-131 °C | [1][2] |

| Optical Rotation | [α]D20 = +24 ± 4° (c=1 in CHCl₃:MeOH=9:1) | [1][2] |

| Purity | ≥ 98% (by HPLC) | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage Conditions | Store at 0-8°C; desiccate at -20°C for long-term storage | [1][4] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [3] |

Key Applications in Research and Drug Development

This compound is a versatile intermediate with several critical applications:

-

Peptide Synthesis : It serves as a protected building block in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). The Fm group on the side chain provides orthogonal protection, allowing for the synthesis of complex peptides where side-chain modifications are required.[1][5]

-

Drug Development : The compound is used in the design of novel pharmaceutical agents. Protecting the glutamic acid residue allows for its precise incorporation into peptide-based drugs, which can enhance bioavailability, stability, and targeted delivery.[1][6]

-

Bioconjugation : It facilitates the linking of biomolecules, such as proteins or antibodies, to therapeutic agents, which is a key strategy in developing targeted therapies.[1]

-

Biological Research : As a known reversible inhibitor of Purine Nucleoside Phosphorylase (PNP), it can be used as a tool compound to study the purine salvage pathway and its role in immune function and disease.[7]

Experimental Protocols

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS) using Boc-chemistry. Below is a detailed, representative protocol for the incorporation of a this compound residue into a peptide chain synthesized on a solid support resin.

Protocol: Incorporation of this compound via Boc-SPPS

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a Merrifield or PAM resin.

Materials:

-

Peptide-resin (with a free N-terminal amine)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropyl alcohol (IPA)

-

Shaking vessel for SPPS

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel. Drain the solvent.[8]

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).

-

Shake for 2-5 minutes (pre-wash) and drain.[8]

-

Add a fresh 50% TFA/DCM solution and shake for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[3][8]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by IPA (2 times) to remove residual acid.[8]

-

-

Neutralization:

-

Wash the resin with DMF (2 times).

-

Add a solution of 10% DIEA in DMF to the resin and shake for 5-10 minutes to neutralize the protonated N-terminal amine. Repeat this step.[3]

-

Wash the resin thoroughly with DMF (5 times) to remove excess base.

-

-

Amino Acid Coupling (Activation and Addition):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

-

Add the coupling reagent HBTU (3 eq.) to the mixture.

-

Add DIEA (6 eq.) to initiate the activation of the carboxylic acid group. Allow the mixture to pre-activate for 2-5 minutes.[3]

-

Add the activated this compound solution to the neutralized peptide-resin in the reaction vessel.

-

Shake the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.[3]

-

Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Fm group) are removed using a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[8]

Chemical Structure and Reaction Workflows

Visualizing the structure and its role in synthesis is crucial for understanding its function.

Caption: Chemical structure of this compound.

Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Biological Activity and Signaling Pathways

This compound has been identified as a reversible inhibitor of Purine Nucleoside Phosphorylase (PNP).[7] PNP is a key enzyme in the purine salvage pathway, responsible for converting purine nucleosides like guanosine and deoxyguanosine into their respective bases.[2][9] Inhibition of PNP leads to the accumulation of these nucleosides, which has significant downstream effects, particularly in immune cells.

The accumulated deoxyguanosine is phosphorylated by deoxycytidine kinase (dCK) into deoxyguanosine triphosphate (dGTP).[4] High intracellular concentrations of dGTP are toxic, especially to T-lymphocytes, inducing apoptosis.[2] This mechanism forms the basis for developing PNP inhibitors as immunosuppressive agents for T-cell malignancies and autoimmune disorders.[2] Furthermore, the buildup of guanosine can activate pattern recognition receptors like Toll-like receptor 7 (TLR7), triggering innate immune responses.[4][10]

Caption: Signaling pathway of Purine Nucleoside Phosphorylase (PNP) inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. What are PNP inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nbinno.com [nbinno.com]

- 7. Boc-glu(OFm)-OH | 123417-18-5 | FB41769 | Biosynth [biosynth.com]

- 8. chempep.com [chempep.com]

- 9. Purine nucleoside phosphorylase enables dual metabolic checkpoints that prevent T cell immunodeficiency and TLR7-associated autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinmedjournals.org [clinmedjournals.org]

An In-depth Technical Guide to Boc-Glu-Ofm: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Boc-L-glutamic acid γ-9-fluorenylmethyl ester (Boc-Glu-Ofm), a critical building block in modern peptide synthesis and drug development. This document details its chemical structure, molecular weight, and physicochemical properties, and offers a thorough examination of its application in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and quantitative data are presented to assist researchers in optimizing their synthetic strategies.

Core Properties and Specifications

This compound is a derivative of L-glutamic acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the gamma-carboxyl group is protected as a 9-fluorenylmethyl (Ofm) ester. This strategic protection scheme is instrumental in peptide chemistry, allowing for the selective formation of peptide bonds at the alpha-carboxyl group.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative properties of this compound, compiled from various chemical suppliers and scientific literature.

| Property | Value | Citations |

| Molecular Formula | C₂₄H₂₇NO₆ | [1][2][3] |

| Molecular Weight | 425.47 g/mol (often rounded to 425.5 g/mol ) | [1][2][3][4] |

| CAS Number | 123417-18-5 | [2][5][6][7] |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥ 98% (by HPLC) | |

| Melting Point | 92-131 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), DMSO, Acetone. | [7] |

| Storage Conditions | Recommended at < -15°C or desiccated at -20°C for long-term storage. | [8] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the N-terminal amine, which can be removed under moderately acidic conditions, while the Ofm group offers semi-permanent protection of the side-chain carboxyl group.

The Boc-SPPS Workflow

The incorporation of a Boc-protected amino acid like this compound into a growing peptide chain on a solid support follows a well-defined cyclical process. This workflow ensures high-fidelity peptide assembly.

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are generalized procedures for the use of this compound in manual Boc-SPPS. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and resin characteristics.

N-α-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, preparing it for the next coupling reaction.

-

Protocol:

-

Swell the peptide-resin in Dichloromethane (DCM).

-

Perform a pre-wash by treating the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes.[9]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate the mixture for 20-30 minutes to ensure complete removal of the Boc group.[4]

-

Filter the resin and wash thoroughly with DCM to remove residual TFA, followed by washes with isopropanol and then DMF.[4][9]

-

Neutralization

The protonated N-terminal amine resulting from the acidic deprotection step must be neutralized to its free amine form to enable effective nucleophilic attack during coupling.

-

Protocol:

-

Wash the peptide-resin with DMF.

-

Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in either DCM or DMF.[4]

-

Agitate the mixture for 5-10 minutes. Repeat the neutralization step to ensure all amine groups are deprotonated.

-

Filter the resin and wash thoroughly with DMF to remove excess base.[4]

-

Coupling of this compound

This is the core step where the peptide bond is formed. It involves the activation of the this compound carboxyl group, followed by its reaction with the free N-terminal amine of the peptide-resin.

-

Recommended Coupling Protocol (using HBTU/HOBt):

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents), and HOBt (Hydroxybenzotriazole) (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test for primary amines).

-

Once the coupling is complete, filter the resin and wash it thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts.

-

Caption: Activation and coupling pathway of Boc-Glu(Ofm)-OH in SPPS.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the final step involves cleaving the peptide from the solid support and simultaneously removing the side-chain protecting groups, including the Ofm ester.

-

Protocol (Anhydrous HF Cleavage):

-

Caution: This procedure involves the use of highly hazardous anhydrous hydrogen fluoride (HF) and requires a specialized apparatus and stringent safety precautions.

-

Dry the fully assembled peptide-resin thoroughly under vacuum.

-

Transfer the dried resin to a specialized HF cleavage vessel.

-

Add a scavenger cocktail (e.g., p-cresol, thioanisole) to protect sensitive residues from side reactions.

-

Carefully condense anhydrous HF into the vessel at a low temperature (e.g., -78°C).

-

Stir the mixture at 0°C for 1-2 hours.[10]

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether, then wash the precipitate several times to remove scavengers.[10]

-

Dissolve the crude peptide in an appropriate aqueous buffer for subsequent purification by RP-HPLC.

-

Summary

This compound is a versatile and indispensable reagent for the synthesis of complex peptides. Its unique protection scheme facilitates controlled, stepwise peptide elongation using the robust Boc-SPPS strategy. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors. Adherence to optimized protocols for coupling and cleavage is crucial for achieving high yields and purity in the final peptide product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. BOC-GLU(OFM)-OH | 123417-18-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-glu(OFm)-OH | 123417-18-5 | FB41769 | Biosynth [biosynth.com]

- 6. Boc-Glu(OFm)-OH, 123417-18-5, Boc Amino Acids, P3 BioSystems [p3bio.com]

- 7. Boc-Glu(Ofm)-OH | CAS:123417-18-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

Synthesis and Purification of Boc-Glu-OFm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-tert-butyloxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu-OFm), a critical building block in peptide synthesis and drug discovery. This document outlines a detailed synthetic pathway, purification methodologies, and the characterization of the final product. The information is intended to serve as a valuable resource for researchers and professionals engaged in the chemical synthesis of modified amino acids.

Introduction

This compound is a derivative of L-glutamic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxylic acid is esterified with a 9-fluorenylmethyl (Fm) group.[1][2] This strategic protection allows for the selective activation of the α-carboxylic acid for peptide bond formation in solid-phase or solution-phase peptide synthesis.[1][3] The Fm ester provides enhanced stability and can be cleaved under specific conditions, offering orthogonality in complex peptide synthesis strategies.[4]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the protection of the amino group of L-glutamic acid, followed by the selective esterification of the γ-carboxylic acid.

Step 1: Synthesis of Boc-L-glutamic acid (Boc-Glu-OH)

The first step involves the protection of the amino group of L-glutamic acid using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[5]

Experimental Protocol:

-

Suspend L-glutamic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydroxide (NaOH, 2 equivalents) to the mixture and stir until the L-glutamic acid dissolves.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Boc-L-glutamic acid as a white solid.

Step 2: Synthesis of this compound

The second step is the selective esterification of the γ-carboxylic acid of Boc-L-glutamic acid with 9-fluorenylmethanol using a carbodiimide coupling agent.

Experimental Protocol:

-

Dissolve Boc-L-glutamic acid (1 equivalent) and 9-fluorenylmethanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 18-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude this compound is typically achieved through column chromatography followed by recrystallization to obtain a high-purity product.

Column Chromatography

Experimental Protocol:

-

Prepare a silica gel slurry in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Experimental Protocol:

-

Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate).

-

Slowly add a solvent in which the product is poorly soluble (e.g., hexanes) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystal formation.

-

Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.[6][7]

Data Presentation

Table 1: Reagents and Typical Molar Equivalents for the Synthesis of this compound

| Step | Reagent | Molar Equivalent |

| 1 | L-Glutamic Acid | 1.0 |

| Di-tert-butyl dicarbonate | 1.1 | |

| Sodium Hydroxide | 2.0 | |

| 2 | Boc-L-glutamic acid | 1.0 |

| 9-Fluorenylmethanol | 1.0 | |

| Dicyclohexylcarbodiimide (DCC) | 1.1 | |

| 4-Dimethylaminopyridine (DMAP) | 0.1 |

Table 2: Typical Yields and Purity of this compound

| Parameter | Value |

| Yield (after chromatography) | 70-85% |

| Purity (by HPLC) | >98% |

| Melting Point | 96-100 °C[5] |

Experimental Workflows

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process involving sequential protection and esterification steps. The logic of the synthesis is to first protect the more reactive amino group to prevent its participation in the subsequent esterification reaction, which is directed towards the carboxylic acid groups. The selectivity for the γ-carboxylic acid over the α-carboxylic acid in the esterification step is a known challenge and can be influenced by the reaction conditions.

Caption: Logical flow of the this compound synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-glu(OFm)-OH | 123417-18-5 | FB41769 | Biosynth [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

A Technical Guide to Boc-Glu-Ofm: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu-Ofm), a key building block in peptide synthesis and drug discovery. This document details its chemical properties, supplier information, and its application in the development of therapeutic peptides. Furthermore, it offers detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

This compound is a derivative of L-glutamic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the γ-carboxyl group is protected as a 9-fluorenylmethyl (Ofm) ester. This arrangement makes it a valuable reagent in peptide chemistry.

| Property | Value | Reference |

| CAS Number | 123417-18-5 | [1][2][3][4][5] |

| Molecular Formula | C24H27NO6 | [1][3][4][5] |

| Molecular Weight | 425.47 g/mol | [1][4] |

| Synonyms | N-Boc-L-glutamic acid gamma (9-fluorenylmethyl) ester, Boc-L-glutamic acid 5-(9-fluorenylmethyl) ester, Boc-L-glutamic acid γ-9-fluorenylmethyl ester | [3][4][6] |

| Appearance | White to off-white powder | [6] |

| Purity | Typically ≥95% to >98% (HPLC) | [2][5][6] |

| Solubility | Soluble in chloroform, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. | [2] |

Supplier Information

This compound is commercially available from several chemical suppliers specializing in reagents for peptide synthesis. The following table lists some of the key suppliers.

| Supplier | Product Number | Purity |

| Biosynth | FB41769 | Research Grade |

| BioCrick | BCC3391 | >98% |

| Aapptec Peptides | ABE130 | Lot specific |

| Advanced ChemTech | Not specified | Not specified |

| Bachem | Not specified | Not specified |

| MedchemExpress | HY-W017013 | Not specified |

| Kilo Biotechnology | Not specified | Not specified |

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of complex peptides and has significant applications in drug development.[6][7][] The Boc protecting group on the α-amino group is acid-labile, while the Ofm group on the side chain is base-labile, allowing for orthogonal deprotection strategies in peptide synthesis.[9]

Key applications include:

-

Peptide Synthesis : It serves as a protected amino acid building block for the incorporation of glutamic acid residues into a peptide sequence during solid-phase peptide synthesis (SPPS).[6]

-

Drug Development : It is utilized in the creation of peptide-based therapeutics. The modification of amino acids can enhance the bioavailability and stability of drug candidates.[6][7]

-

Synthesis of Complex Peptides : this compound has been used in the chemical synthesis of ester insulin and cyclic peptide mixtures.[10]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) using this compound

The following protocols outline the standard procedures for using this compound in Boc-based solid-phase peptide synthesis.

4.1. Boc Deprotection

This step removes the Boc protecting group from the N-terminus of the growing peptide chain on the solid support.

-

Resin Swelling : Swell the peptide-resin in dichloromethane (DCM).

-

Deprotection : Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30-60 minutes at room temperature.[11]

-

Washing : Filter the resin and wash it sequentially with DCM, isopropanol, and then DCM again to remove residual TFA and the cleaved Boc groups.

-

Neutralization : Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM until a neutral pH is achieved.

-

Final Wash : Wash the resin again with DCM to remove excess base.

4.2. Coupling of this compound

This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide-resin.

-

Activation : In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU (2-4 equivalents) in a minimal amount of dimethylformamide (DMF). Add DIPEA (4-8 equivalents) to the solution to activate the carboxylic acid.

-

Coupling : Add the activated amino acid solution to the neutralized peptide-resin.

-

Reaction : Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring : Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (no color change) indicates a complete reaction.

-

Washing : Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

4.3. Side-Chain Deprotection (Ofm Group Removal)

The Ofm group is stable to the acidic conditions used for Boc deprotection but can be removed with a mild base, typically piperidine.

-

Deprotection Solution : Prepare a 20% solution of piperidine in DMF.

-

Treatment : Treat the peptide-resin with the piperidine solution for 20-30 minutes at room temperature.

-

Washing : Wash the resin extensively with DMF and DCM to remove the cleaved Ofm protecting group and residual piperidine.

This selective deprotection of the side chain allows for on-resin modifications, such as cyclization or branching.

Visualizations

The following diagrams illustrate the key workflows in which this compound is utilized.

Figure 1: Workflow for incorporating this compound in SPPS.

Figure 2: Orthogonal deprotection of Boc and Ofm groups.

References

- 1. Boc-glu(OFm)-OH | 123417-18-5 | FB41769 | Biosynth [biosynth.com]

- 2. Boc-Glu(Ofm)-OH | CAS:123417-18-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. peptide.com [peptide.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

The Solubility Profile of Boc-Glu-Ofm in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-tert-butoxycarbonyl-L-glutamic acid 9-fluorenylmethyl ester (Boc-Glu-Ofm), a key building block in peptide synthesis and drug development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic and purification processes. This document presents available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow for assessing the solubility of protected amino acids.

Introduction to this compound

This compound is a derivative of L-glutamic acid where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the gamma-carboxyl group is esterified with a 9-fluorenylmethyl (Fm) group. This dual protection strategy enhances the compound's stability and modulates its reactivity, making it a valuable reagent in solid-phase peptide synthesis (SPPS). The inclusion of the bulky and nonpolar Fm group significantly influences the solubility of the parent amino acid, rendering it more soluble in organic solvents, a crucial property for homogenous reaction conditions and efficient purification.

Solubility of this compound

The solubility of this compound has been qualitatively and, in some cases, quantitatively assessed in a range of common organic solvents. The following table summarizes the available data. It is important to note that quantitative data for this compound is not widely published. Therefore, a quantitative data point for the closely related N-(9-Fluorenylmethoxycarbonyl)glutamic acid α-tert-butyl ester in DMSO is included for reference.

Table 1: Solubility of this compound and a Related Compound in Various Organic Solvents

| Solvent | This compound Solubility | N-(9-Fluorenylmethoxycarbonyl)glutamic acid α-tert-butyl ester Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | 100 mg/mL[2] |

| Chloroform | Soluble[1] | Data not available |

| Dichloromethane (DCM) | Soluble[1] | Data not available |

| Ethyl Acetate | Soluble[1] | Data not available |

| Acetone | Soluble[1] | Data not available |

Note: The qualitative solubility data for this compound is sourced from commercially available product information. The quantitative data for the related compound is provided as a reference and may not be fully representative of this compound's solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely accepted "shake-flask" method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., DMSO, DMF, Chloroform)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Mobile phase for HPLC

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using an orbital shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

To further ensure the removal of undissolved solids, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for determining the solubility of a protected amino acid like this compound.

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in peptide synthesis and other organic reactions. While comprehensive quantitative data remains limited in publicly accessible literature, qualitative assessments confirm its solubility in a range of common polar aprotic and chlorinated solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. This information is essential for optimizing reaction conditions, improving yields, and streamlining purification processes in the development of novel therapeutics and research reagents.

References

Navigating the Stability of Boc-Glu-Ofm: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stability and proper storage of protected amino acids are paramount for the successful synthesis of peptides and other complex molecules in pharmaceutical research and development. This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for N-α-Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu-Ofm). Understanding the chemical liabilities of this reagent is crucial for ensuring its integrity and preventing the introduction of impurities into synthetic workflows.

Core Stability Profile

This compound incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the 9-fluorenylmethyl (Ofm) ester on the γ-carboxyl group. The stability of the entire molecule is dictated by the individual characteristics of these moieties. The Boc group is notoriously sensitive to acidic conditions, while the fluorenylmethyl ester is susceptible to cleavage by bases.[1][2] This orthogonal stability allows for selective deprotection during peptide synthesis.

Storage Recommendations:

To ensure the long-term integrity of this compound, it is essential to adhere to specific storage conditions. Both solid-state and solution stability are critical considerations.

| Condition | Solid Form | Stock Solution |

| Temperature | Desiccate at -20°C for long-term storage. Storage at 2-8°C is also acceptable for shorter periods.[][4] | Can be stored at -20°C for several months.[] |

| Light | Store protected from light to prevent potential photolytic degradation of the fluorenyl moiety. | Store in amber vials or protected from light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric contaminants. | Degas solvents prior to creating solutions and store under an inert atmosphere. |

Anticipated Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protecting groups. Understanding these pathways is critical for troubleshooting synthetic issues and for the design of robust stability-indicating analytical methods.

-

Acid-Catalyzed Deprotection: The Boc group is readily cleaved by acids, such as trifluoroacetic acid (TFA), to release the free α-amine. This reaction proceeds through the formation of a stable tert-butyl cation.[5]

-

Base-Catalyzed Deprotection: The Ofm ester is susceptible to cleavage by bases, such as piperidine, through an E1cB elimination mechanism. This results in the formation of dibenzofulvene and the free γ-carboxylic acid.[6]

The following diagram illustrates the primary degradation pathways of this compound.

Caption: Primary degradation pathways of this compound under acidic and basic conditions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability should involve forced degradation studies under various stress conditions. These studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.

General Experimental Workflow for Forced Degradation Studies:

The following diagram outlines a typical workflow for conducting forced degradation studies on this compound.

Caption: A generalized workflow for conducting forced degradation studies.

Detailed Methodologies:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water at a known concentration.

-

Acid Hydrolysis:

-

Treat the sample solution with a range of acid concentrations (e.g., 0.1 N to 1 N HCl).

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Treat the sample solution with a range of base concentrations (e.g., 0.01 N to 0.1 N NaOH).

-

Incubate at room temperature for a defined period.

-

Neutralize the samples before analysis.

-

-

Oxidative Stress:

-

Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate at room temperature, protected from light, for a defined period.

-

-

Thermal Stress:

-

Expose the solid material and a solution of the sample to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

Monitor for degradation over time.

-

-

Photostability Testing:

-

Expose the solid material and a solution of the sample to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[7]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analytical Methodology:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the intact this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structures of the degradants.

Conclusion

The stability of this compound is fundamentally linked to the lability of its Boc and Ofm protecting groups under acidic and basic conditions, respectively. By adhering to the recommended storage conditions of low temperature, desiccation, and protection from light, researchers can significantly prolong the shelf-life and maintain the purity of this critical reagent. The implementation of systematic forced degradation studies will further elucidate the degradation profile, enabling the development of robust analytical methods and ensuring the integrity of synthetic processes in drug discovery and development.

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. 9-Fluorenylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Glu(Ofm)-OH | CAS:123417-18-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. database.ich.org [database.ich.org]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has historically been a cornerstone in the field of solid-phase peptide synthesis (SPPS). Its unique chemical properties and acid-labile nature have enabled the synthesis of countless peptides for research, diagnostics, and therapeutic applications. This technical guide provides a comprehensive overview of the Boc group in peptide synthesis, detailing its chemical principles, experimental protocols, and strategic applications.

Introduction to Boc Protection in Peptide Synthesis

The Boc group is a carbamate-based protecting group used to temporarily block the α-amino group of an amino acid.[1] This protection is crucial to prevent self-polymerization and to ensure the controlled, stepwise addition of amino acids to a growing peptide chain.[][3] The Boc strategy in SPPS is characterized by the use of an acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups, typically benzyl-based, for the side chains of reactive amino acids.[4][5] This differential acid lability allows for the selective removal of the Nα-Boc group at each cycle of the synthesis without prematurely cleaving the side-chain protecting groups or the peptide from the solid support.[4]

Chemical Principles and Mechanisms

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6][7] The amine nucleophilically attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a carbamate.[7][8]

Caption: Boc Protection of an Amine.

The reaction is often carried out in a biphasic system of chloroform and aqueous sodium bicarbonate or in organic solvents like tetrahydrofuran (THF) with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[9][10]

Boc Deprotection: The Key to Stepwise Synthesis

The removal of the Boc group is the critical step that allows for the elongation of the peptide chain. This is achieved under anhydrous acidic conditions, most commonly using trifluoroacetic acid (TFA).[11][12] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid. This carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[11][12]

Caption: Boc Deprotection Mechanism.

The tert-butyl cation generated during deprotection can potentially alkylate nucleophilic side chains, such as those of tryptophan and methionine.[4][13] To prevent these side reactions, scavengers like anisole, thioanisole, or dithiothreitol (DTT) are typically added to the deprotection solution.[4][13]

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide using the Boc strategy follows a cyclical process of deprotection, neutralization, and coupling.

Caption: Boc-SPPS Workflow.

Experimental Protocols

General Materials and Reagents

| Reagent/Material | Purpose | Typical Concentration/Grade |

| Dichloromethane (DCM) | Solvent for swelling resin, washing, and reactions | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Solvent for coupling reactions | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Boc deprotection | Reagent grade |

| Diisopropylethylamine (DIEA) | Neutralization | Reagent grade |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc protection | Reagent grade |

| Coupling reagents (e.g., HBTU, DIC) | Peptide bond formation | Reagent grade |

| Scavengers (e.g., anisole, DTT) | Prevention of side reactions | Reagent grade |

| Merrifield or PAM resin | Solid support | 1% DVB, 100-200 mesh |

| Boc-protected amino acids | Building blocks |

Protocol for a Single SPPS Cycle

1. Resin Swelling:

-

Swell the peptide-resin in DCM for 30 minutes.

2. Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.[4]

-

Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA solution.

-

Agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM.

3. Neutralization:

-

Add a solution of 5-10% DIEA in DCM to the resin.[14]

-

Agitate for 5-10 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM.

4. Amino Acid Coupling:

-

Dissolve the next Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.[14]

-

Add DIEA (4-8 equivalents) to activate the amino acid.[14]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 1-2 hours.

-

Monitor the reaction completion using the Kaiser test.

5. Washing:

-

Drain the coupling solution and wash the resin with DMF and then DCM.

Final Cleavage and Deprotection

The final step involves the simultaneous cleavage of the peptide from the resin and the removal of the side-chain protecting groups. This requires strong acidic conditions.

| Cleavage Reagent | Conditions | Target Protecting Groups | Notes |

| Anhydrous Hydrogen Fluoride (HF) | 0°C, 1-2 hours, with scavenger (e.g., anisole) | Benzyl-based side-chain groups and peptide-resin linkage | Requires specialized, HF-resistant apparatus.[15][16] |

| Trifluoromethanesulfonic acid (TFMSA) | 0°C to room temperature, in TFA with scavengers | Similar to HF, but may not cleave all protecting groups | A strong acid alternative to HF that can be used in standard glassware.[17][18] |

Standard HF Cleavage Protocol:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (typically 10% v/v).[14]

-

Cool the reaction vessel to -5 to 0°C.

-

Condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.[14]

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Advantages and Disadvantages of the Boc Strategy

| Advantages | Disadvantages |

| Robust and well-established methodology.[14] | Requires the use of strong, hazardous acids (HF or TFMSA) for final cleavage.[15][19] |

| Boc-amino acids are generally stable and crystalline.[20] | The repetitive use of TFA for deprotection can lead to gradual degradation of acid-sensitive peptide sequences.[8] |

| Less prone to aggregation for certain hydrophobic sequences compared to Fmoc chemistry.[15][17] | Not a truly orthogonal protection scheme, relying on differential acid lability.[4] |

| The protonated N-terminus after deprotection can help to reduce aggregation.[17] | Requires specialized equipment for HF cleavage.[15] |

Conclusion

The Boc protecting group, a pioneering tool in peptide synthesis, offers a robust and effective strategy for the construction of peptides. While the advent of the milder Fmoc/tBu strategy has provided a valuable alternative, Boc chemistry remains highly relevant for the synthesis of specific peptide sequences, particularly those prone to aggregation. A thorough understanding of the underlying chemical principles, reaction mechanisms, and experimental protocols is essential for researchers, scientists, and drug development professionals to successfully leverage the power of Boc-based peptide synthesis in their endeavors.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. commonorganicchemistry.com [commonorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

- 18. chempep.com [chempep.com]

- 19. lifetein.com [lifetein.com]

- 20. BOC Protection and Deprotection [bzchemicals.com]

The 9-Fluorenylmethyl (Ofm) Ester in Glutamic Acid Protection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For trifunctional amino acids such as glutamic acid, the selection of an appropriate side-chain protecting group is critical to prevent side reactions and ensure the desired peptide sequence is assembled with high fidelity. This technical guide provides a comprehensive overview of the 9-fluorenylmethyl (Ofm) ester as a protecting group for the γ-carboxyl group of glutamic acid, detailing its function, application in orthogonal protection strategies, and relevant experimental protocols.

Core Function and Advantages of the Ofm Ester

The Ofm ester is a base-labile protecting group, a feature that defines its strategic utility in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy.[1][2] The primary function of the Ofm group is to mask the reactive γ-carboxyl group of glutamic acid during peptide chain elongation, thereby preventing its participation in unwanted side reactions, such as branching or incorrect amide bond formation.[3]

The key advantages of employing the Ofm ester for glutamic acid side-chain protection include:

-

Orthogonality: The Ofm group's lability to basic conditions, specifically piperidine solutions commonly used for Nα-Fmoc group removal, allows for selective deprotection strategies.[4][5] This orthogonality is crucial for the on-resin synthesis of complex peptides, including cyclic and branched structures.

-

Mild Cleavage Conditions: Unlike acid-labile protecting groups such as the tert-butyl (tBu) ester, which require strong acids like trifluoroacetic acid (TFA) for removal, the Ofm group can be cleaved under the same mild basic conditions used for Fmoc deprotection.[2]

-

Compatibility: The Ofm group is stable to the acidic conditions used for the final cleavage of the peptide from many common resins and the removal of other acid-labile side-chain protecting groups.[1]

The Ofm Group in Orthogonal Protection Strategies

The concept of "orthogonality" in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective demasking of specific functional groups.[4][6] The Ofm ester, in conjunction with the Nα-Fmoc group, provides a powerful tool for achieving such selectivity.

A key application of this strategy is in the synthesis of head-to-tail or side-chain cyclized peptides. By protecting the glutamic acid side chain with an Ofm ester and another residue's side chain (e.g., lysine) with an acid-labile or photolabile group, the Ofm group can be selectively removed on-resin to allow for the formation of a lactam bridge.

The differential kinetics of Fmoc and Ofm cleavage with piperidine is a critical aspect of this strategy. While both are base-labile, the Nα-Fmoc group is significantly more labile and can be removed selectively in the presence of the γ-Ofm ester by carefully controlling the reaction time and conditions.

Data Presentation: Stability and Cleavage of Glutamic Acid Protecting Groups

| Protecting Group | Chemical Structure | Cleavage Conditions | Stability | Orthogonality with Nα-Fmoc |

| tert-Butyl (tBu) ester | -C(CH₃)₃ | Strong acid (e.g., 95% TFA)[7] | Stable to piperidine | Fully Orthogonal |

| 9-Fluorenylmethyl (Ofm) ester | -CH₂-(C₁₃H₉) | Base (e.g., 20% piperidine in DMF)[8] | Stable to mild acid | Quasi-Orthogonal (Differential Lability) |

| Allyl (All) ester | -CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[9] | Stable to piperidine and TFA | Fully Orthogonal |

Table 1: Comparison of Common Side-Chain Protecting Groups for Glutamic Acid in Fmoc-SPPS.

| Condition | Nα-Fmoc Group | γ-Ofm Ester Group |

| 20% Piperidine in DMF | Rapid cleavage (typically < 15 minutes)[10] | Slower cleavage, requires extended treatment |

| 95% TFA | Stable | Stable |

| Pd(0) Catalyst | Stable | Stable |

Table 2: Relative Lability of Fmoc and Ofm Protecting Groups.

Experimental Protocols

Synthesis of Fmoc-L-Glu(Ofm)-OH

While Fmoc-L-Glu(Ofm)-OH is commercially available, a representative synthesis can be carried out via Steglich esterification of Nα-Fmoc-protected glutamic acid with 9-fluorenemethanol.[11][12][13]

Materials:

-

Fmoc-L-Glu-OH

-

9-Fluorenemethanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Fmoc-L-Glu-OH (1 equivalent) and 9-fluorenemethanol (1.1 equivalents) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield Fmoc-L-Glu(Ofm)-OH.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Use of Fmoc-L-Glu(Ofm)-OH in Solid-Phase Peptide Synthesis

The incorporation of Fmoc-L-Glu(Ofm)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-L-Glu(Ofm)-OH

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

Base (e.g., DIPEA or Collidine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure (Single Coupling Cycle):

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes to remove the Nα-Fmoc group.[10]

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate Fmoc-L-Glu(Ofm)-OH (3-5 equivalents) with the chosen coupling reagents and base in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat the cycle for the subsequent amino acids in the peptide sequence.

Selective On-Resin Cleavage of the Ofm Group

To expose the γ-carboxyl group for on-resin modification (e.g., cyclization), an extended piperidine treatment is required.

Materials:

-

Peptide-resin containing the Glu(Ofm) residue

-

20% (v/v) Piperidine in DMF

-

DMF

Procedure:

-

After the desired linear peptide has been assembled, ensure the N-terminus is protected (e.g., with an Fmoc or Boc group).

-

Treat the peptide-resin with 20% piperidine in DMF for an extended period (e.g., 2-4 hours). The optimal time may need to be determined empirically for the specific sequence.

-

Wash the resin thoroughly with DMF to remove the cleaved Ofm group and piperidine.

-

The resin-bound peptide with the free γ-carboxyl group is now ready for the next reaction step (e.g., intramolecular amide bond formation).

Mandatory Visualizations

Caption: Synthesis of Fmoc-L-Glu(Ofm)-OH.

Caption: Logical workflow for SPPS using Fmoc-Glu(Ofm)-OH.

Caption: Cleavage mechanism of Fmoc and Ofm groups.

Conclusion

The 9-fluorenylmethyl (Ofm) ester is a valuable tool for the side-chain protection of glutamic acid in solid-phase peptide synthesis. Its base-lability, which allows for selective removal under conditions similar to those used for Nα-Fmoc deprotection, makes it particularly well-suited for orthogonal protection strategies in the synthesis of complex peptides. While its use requires careful control of deprotection times to achieve selectivity over the more labile Fmoc group, the ability to unmask a carboxylic acid functionality on-resin under mild basic conditions offers significant advantages for the construction of cyclic and other modified peptide structures. For researchers and drug development professionals, a thorough understanding of the properties and protocols associated with the Ofm protecting group is essential for its effective application in the synthesis of advanced peptide-based therapeutics and research tools.

References

- 1. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Steglich Esterification [organic-chemistry.org]

Navigating the Safe Handling of Boc-Glu-Ofm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for N-α-Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu-Ofm). As a critical reagent in peptide synthesis and other advanced chemical applications, a thorough understanding of its safe handling is paramount for laboratory personnel. This document synthesizes available safety information for structurally related compounds to provide a robust guide in the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound.

Compound Identification and Properties

| Identifier | Value |

| Chemical Name | N-α-Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester |

| Synonyms | Boc-Glu(OFm)-OH, N-Boc-L-glutamic acid 5-(9-fluorenylmethyl) ester |

| CAS Number | 123417-18-5[1] |

| Molecular Formula | C₂₄H₂₇NO₆[1] |

| Molecular Weight | 425.47 g/mol [2] |

| Appearance | White to off-white solid/powder[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |

Hazard Identification and Classification

Based on the safety data for analogous Boc-protected amino acids, this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008. However, as with all laboratory chemicals, it should be handled with care. The following table outlines the potential hazards, which are inferred from similar compounds.

| Hazard Type | Description |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation.[4] |

| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation.[4] |

| Eye Contact | May cause eye irritation.[4] |

| Ingestion | May be harmful if swallowed.[4] |

| Chronic Exposure | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |

GHS Pictograms (Anticipated): None required based on available data for similar compounds.

Signal Word (Anticipated): No signal word required.

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

| Aspect | Precautionary Measure |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. For operations that may generate dust, a NIOSH-approved respirator is recommended. |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is typically 2-8°C to ensure long-term stability. |

| Incompatible Materials | Strong oxidizing agents. |

Experimental Protocol: General Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of this compound in the coupling step of Boc-chemistry solid-phase peptide synthesis. This protocol should be adapted to the specific requirements of the synthesis being performed.

Caption: A generalized workflow for the use of this compound in a solid-phase peptide synthesis coupling cycle.

Safe Handling Workflow

The following diagram illustrates the logical flow of safe handling practices from receipt of the compound to its final disposal.

References

An In-depth Technical Guide to Boc-Glu-OFm: Discovery and Initial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-tert-Butoxycarbonyl-L-glutamic acid γ-(9-fluorenylmethyl) ester, commonly abbreviated as Boc-Glu-OFm, is a crucial amino acid derivative employed in synthetic peptide chemistry. Its unique orthogonal protection scheme, featuring an acid-labile Boc group on the α-amino group and a base-labile 9-fluorenylmethyl (Fm) ester on the γ-carboxyl group, offers strategic advantages in the assembly of complex peptides. This guide provides a comprehensive overview of the synthesis of this compound and its initial key applications in the chemical synthesis of ester insulin and head-to-tail cyclic peptides, supported by detailed experimental protocols and quantitative data.

Introduction

The strategic use of protecting groups is fundamental to modern peptide synthesis. This compound emerged as a valuable building block for the incorporation of glutamic acid residues where subsequent selective modification of the side chain is desired. The tert-butoxycarbonyl (Boc) group provides robust protection for the α-amino function during peptide chain elongation under acidic conditions, while the 9-fluorenylmethyl (Fm) ester shields the γ-carboxyl group and can be selectively removed under mild basic conditions, leaving other protecting groups intact. This orthogonal characteristic is pivotal for complex synthetic strategies, including the formation of ester linkages and on-resin cyclization.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

L-Glutamic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1 M Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

9-Fluorenylmethanol (FmOH)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

Step 1: Synthesis of Boc-L-glutamic acid

-

Dissolve L-glutamic acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-glutamic acid as a white solid.

Step 2: Synthesis of Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester (this compound)

-

Dissolve Boc-L-glutamic acid and 9-fluorenylmethanol (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DMAP (0.1 equivalents) followed by a solution of DCC (1.1 equivalents) in DCM.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram: Synthesis Workflow of this compound

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-Glu-Ofm

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, facilitating the development of novel therapeutics, research tools, and biomaterials. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and widely practiced approach in SPPS. A key aspect of synthesizing complex peptides, such as cyclic or modified peptides, is the use of orthogonally protected amino acids. This document provides a detailed protocol for the application of N-α-Boc-L-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-Glu-Ofm) in Boc-SPPS.

The unique feature of this compound lies in its orthogonal protection scheme: the acid-labile Boc group for Nα-protection and the base-labile 9-fluorenylmethyl (Ofm) ester for the γ-carboxyl side-chain protection. This allows for the selective deprotection of the glutamic acid side-chain on the solid support, enabling subsequent modifications such as on-resin side-chain to side-chain cyclization, without disturbing the N-terminal Boc group or other acid-labile side-chain protecting groups. This methodology is particularly valuable in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity.[1][2]

Data Presentation

The following tables summarize typical quantitative data associated with Boc-SPPS incorporating this compound. These values are illustrative and can vary depending on the specific peptide sequence, scale, and instrumentation.

Table 1: Typical Parameters for Boc-SPPS

| Parameter | Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used for peptide acids. |

| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test (ninhydrin test). |

| Boc Deprotection Efficiency | >99% | Typically achieved with 50% TFA in DCM. |

| Ofm Deprotection Efficiency | >98% | Achieved with 20% piperidine in DMF. |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity. |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |

| Final Purified Peptide Yield | 15 - 30% | Post-purification yield for a moderately complex peptide. |

Table 2: Reagents and Typical Equivalents for a 0.1 mmol Synthesis

| Reagent | Equivalents (relative to resin loading) | Purpose |

| Boc-Amino Acids | 3 - 4 | Peptide chain elongation. |

| Coupling Reagent (e.g., HBTU/HOBt) | 3 - 4 | Activation of carboxylic acid for amide bond formation. |

| DIEA (N,N-Diisopropylethylamine) | 6 - 8 | Base for neutralization and coupling activation. |

| TFA (Trifluoroacetic acid) | 50% (v/v) in DCM | Nα-Boc deprotection. |

| Piperidine | 20% (v/v) in DMF | Selective deprotection of the Ofm group. |

Experimental Protocols

Protocol 1: Standard Boc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a linear peptide on a Merrifield or PAM resin using the Boc/Bzl strategy.

-

Resin Swelling:

-

Place the desired amount of resin (e.g., 200 mg for a 0.1 mmol synthesis with a substitution of 0.5 mmol/g) in a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes.

-

Drain the DCM.

-

-

First Amino Acid Loading (for Merrifield resin):

-

Dissolve the cesium salt of the first Boc-amino acid (1.5-2.0 equivalents) in DMF.

-

Add the solution to the resin and heat at 50°C for 12-24 hours.

-

Wash the resin with DMF, DMF/water, DMF, and DCM.

-

-

Peptide Chain Elongation (Iterative Cycle):

a. Boc Deprotection:

- Wash the resin with DCM (3x).

- Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

- Treat the resin with fresh 50% TFA in DCM for 20-30 minutes.

- Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).

b. Neutralization:

- Wash the resin with DMF (3x).

- Treat the resin with 10% DIEA in DMF for 5 minutes (2x).

- Wash the resin with DMF (5x).